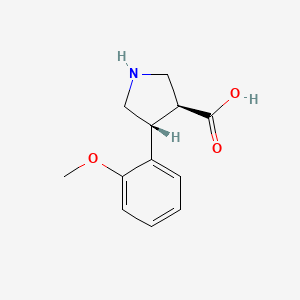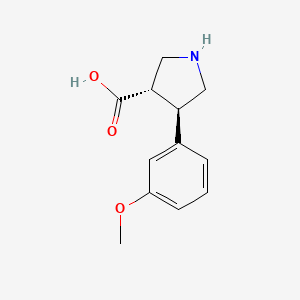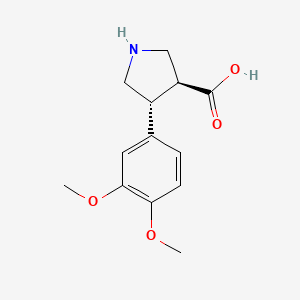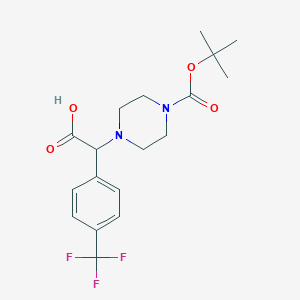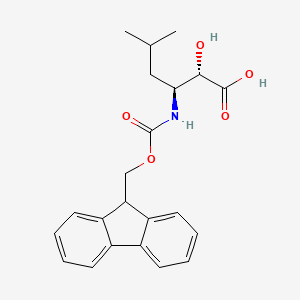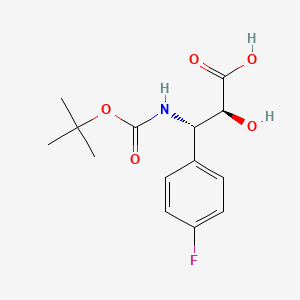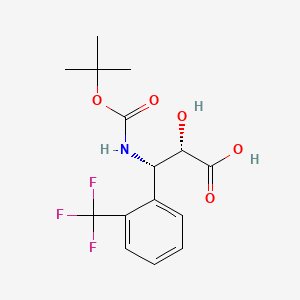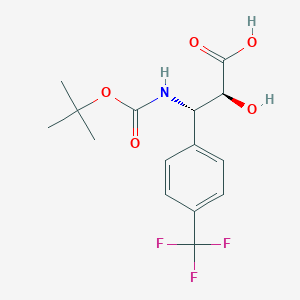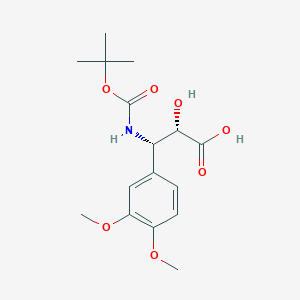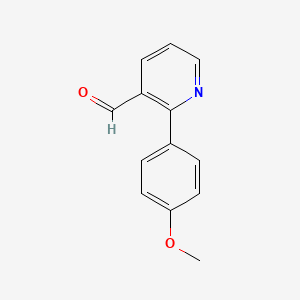
2-(4-Methoxyphenyl)nicotinaldehyde
Overview
Description
2-(4-Methoxyphenyl)nicotinaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of nicotinaldehyde, where the 4-position of the phenyl ring is substituted with a methoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)nicotinaldehyde are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer characterized by the lack of expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
It is known to interact with its targets, egfr and vegfr-2, leading to changes in the cellular environment . The compound’s interaction with these receptors is believed to inhibit their activity, thereby slowing down the progression of TNBC .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways, which are involved in cell proliferation and angiogenesis, respectively . By inhibiting these pathways, this compound can potentially slow down the growth and spread of TNBC .
Pharmacokinetics
It has been reported that the compound and its derivatives meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
It is believed that the compound’s interaction with egfr and vegfr-2 leads to the inhibition of these receptors, which in turn slows down the progression of tnbc .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This interaction suggests that this compound may have potential neuroprotective effects by improving mitochondrial homeostasis and bioenergy and inhibiting the mitochondrial apoptosis pathway.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In neuronal cells, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to the mitochondrial network, cellular bioenergetics, and stress response under ischemic-like conditions . This enhancement improves neuronal tolerance to ischemia, suggesting that this compound may play a role in neuroprotection. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of protein O-GlcNAc.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial proteins through O-GlcNAcylation. This post-translational modification acts as a metabolic sensor that links metabolism to cellular function . By enhancing O-GlcNAcylation, this compound improves mitochondrial homeostasis and bioenergy, inhibits the mitochondrial apoptosis pathway, and provides neuroprotection under stress conditions. The specific target of this compound in regulating O-GlcNAcylation remains to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, are critical factors in its application. Studies have shown that this compound maintains its neuroprotective effects over time by enhancing O-GlcNAcylation and improving mitochondrial homeostasis and bioenergy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance O-GlcNAcylation and improve neuronal tolerance to ischemia At higher doses, there may be potential toxic or adverse effects that need to be carefully monitored
Metabolic Pathways
This compound is involved in metabolic pathways that include the enhancement of O-GlcNAcylation on mitochondrial proteins This post-translational modification acts as a metabolic sensor, linking metabolism to cellular function The compound interacts with enzymes and cofactors involved in O-GlcNAcylation, thereby influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its application in biochemical research.
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins This subcellular localization is crucial for its activity and function, as it directly influences mitochondrial homeostasis and bioenergy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with nicotinoyl chloride, followed by reduction of the resulting ketone to the aldehyde stage . Another method involves the cyanoacetylation of amines, where the cyano group is introduced to the aromatic ring, followed by reduction to the aldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and controlled temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)nicotinic acid.
Reduction: 2-(4-Methoxyphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(4-Methoxyphenyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.
4-Methoxybenzaldehyde: Lacks the nicotinyl moiety.
Uniqueness
2-(4-Methoxyphenyl)nicotinaldehyde is unique due to the presence of both the methoxyphenyl and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFIXDFODEDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257803 | |
| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-59-7 | |
| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



